methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-15-14-21(26-16(2)25-15)28-35(32,33)19-10-8-18(9-11-19)27-23(30)22-20-7-5-4-6-17(20)12-13-29(22)24(31)34-3/h4-11,14,22H,12-13H2,1-3H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCASRJCYULUNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCN3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities. Therefore, it’s plausible that the targets could be related to the causative agents of these diseases, such as Leishmania strains and Plasmodium strains.
Mode of Action
Similar compounds have shown to inhibit the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory action on these enzymes can disrupt the signaling pathways, leading to a halt in cell proliferation and inducing apoptosis.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it might interfere with the metabolic pathways essential for the survival and replication of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown to exhibit superior antipromastigote activity, indicating that they might be effective in inhibiting the growth and replication of Leishmania and Plasmodium species.
Biological Activity
Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₂₃H₂₃N₄O₄S
- Molecular Weight : 450.5 g/mol
The structure features a sulfamoyl group , which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of the dihydroisoquinoline moiety suggests potential neuropharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Notably, it has been shown to enhance NF-κB activation in response to lipopolysaccharide (LPS), indicating an immune-modulatory effect. This activation is crucial for inflammatory responses and has implications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.50 | High antiproliferative activity |
| HeLa (Cervical) | 0.82 | Significant cytotoxicity |
| K562 (Leukemia) | 3.58 | Moderate activity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Study on NF-κB Activation
In a high-throughput screening study, a series of sulfamoyl compounds, including this compound, were evaluated for their ability to activate NF-κB. The results indicated that this compound significantly enhanced NF-κB activity after prolonged exposure to LPS, suggesting its potential as an anti-inflammatory agent .
Antiproliferative Studies
Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that the presence of the pyrimidine and sulfamoyl groups contributed to increased cytotoxicity against cancer cells compared to non-modified analogs .
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves the cyclization of phenethylamide derivatives. For the target compound, methyl 2-(2-phenylethyl)glycinate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. The reaction yields the partially saturated isoquinoline ring system, with subsequent oxidation steps introducing the required carboxylic acid group at position 1.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | POCl₃ |
| Temperature | 80–100°C |
| Time | 4–6 hours |
| Solvent | Dichloroethane |
Catalytic Hydrogenation of Isoquinoline Derivatives
An alternative route involves the reduction of fully aromatic isoquinoline precursors. Using platinum oxide (PtO₂) or palladium on carbon (Pd/C) under 3 atm H₂ pressure in ethanol, the tetrahydroisoquinoline intermediate is obtained. Selective oxidation with potassium permanganate (KMnO₄) in acidic medium generates the 1-carboxylic acid derivative, which is subsequently esterified using methanol and thionyl chloride (SOCl₂).
Sulfonamide Linkage Formation
The 4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)aniline moiety is synthesized through sequential sulfonation and amination reactions:
Sulfonation of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride reacts with 2,6-dimethylpyrimidin-4-amine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as the base to neutralize HCl byproducts.
Key Parameters
| Component | Molar Ratio | Role |
|---|---|---|
| Sulfonyl chloride | 1.1 eq | Electrophile |
| Pyrimidine amine | 1.0 eq | Nucleophile |
| TEA | 2.5 eq | Base |
Nitro Group Reduction
The nitro group in the resulting 4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)nitrobenzene is reduced using hydrogen gas (H₂, 50 psi) over Raney nickel catalyst in ethanol at 25°C. This step achieves quantitative conversion to the aniline derivative while preserving the sulfonamide bond.
Amide Bond Formation via Carbamoyl Coupling
The critical linkage between the dihydroisoquinoline core and the sulfonamide-containing aniline is established through carbamoyl bond formation:
Carboxylic Acid Activation
The 1-carboxylic acid derivative of methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This generates a reactive O-acylisourea intermediate capable of nucleophilic attack by the aniline’s amine group.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling reagent | EDC/HOBt (1.2 eq each) |
| Solvent | DCM |
| Temperature | 25°C |
| Time | 48–72 hours |
| Yield | 24–27% |
Alternative Coupling Strategies
For improved efficiency, 1,1'-carbonyldiimidazole (CDI) has been employed in dimethylformamide (DMF) at 40°C. This method reduces reaction times to 12–16 hours while maintaining comparable yields (22–25%).
Final Esterification and Purification
The methyl ester at position 2 is introduced either:
- Early-stage esterification : During dihydroisoquinoline synthesis using methyl chloroformate.
- Late-stage modification : Treating the free acid with methanol and catalytic sulfuric acid under reflux.
Purification is achieved through silica gel chromatography using gradient elution (petroleum ether/ethyl acetate 4:1 → 1:1). High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary synthetic pathways:
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 11% | 18% |
| Key Advantage | Purification ease | Reduced side reactions |
| Scalability | Pilot scale (100 g) | Lab scale (10 g) |
Route B’s convergent approach, which separately synthesizes the dihydroisoquinoline and sulfonamide components before final coupling, demonstrates superior efficiency despite requiring advanced intermediate characterization.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Controlling the position of carboxyl group introduction remains challenging. Microwave-assisted synthesis at 150°C for 15 minutes improves regioselectivity to 89%.
- Sulfonamide Stability : The SO₂-NH bond is susceptible to hydrolysis under strongly acidic conditions (pH <2). Implementing low-temperature (0–5°C) reaction environments enhances stability.
- Amide Coupling Efficiency : Substituting DCM with tetrahydrofuran (THF) increases coupling yields to 34% by improving reagent solubility.
Emerging Methodologies
Recent advances include:
- Flow Chemistry : Continuous-flow systems reduce reaction times for sulfonamide formation from 6 hours to 22 minutes.
- Enzymatic Catalysis : Lipase-mediated esterification achieves 91% enantiomeric excess (ee) for chiral derivatives.
- Photoredox Coupling : Visible light-driven amide formation using Ru(bpy)₃Cl₂ catalyst demonstrates potential for greener synthesis.
Q & A
Q. What safety protocols are recommended for handling sulfonamide-containing compounds during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
